molecular formula C14H19NO B11887683 2-Butyramido-tetralin CAS No. 101113-74-0

2-Butyramido-tetralin

Cat. No.: B11887683
CAS No.: 101113-74-0
M. Wt: 217.31 g/mol
InChI Key: MUHGJKOMDOLETG-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide is an organic compound with the molecular formula C14H19NO It is a derivative of naphthalene, specifically a butyramide substituted at the 2-position of a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with butyric anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include naphthalenic acids, amines, and substituted naphthalenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide.

    Naphthalene: The parent compound from which tetrahydronaphthalene is derived.

    Butyramide: Another amide compound with similar structural features.

Uniqueness

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydronaphthalene ring system provides a rigid framework that can influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

101113-74-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-2-yl)butanamide

InChI

InChI=1S/C14H19NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,15,16)

InChI Key

MUHGJKOMDOLETG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCC2=CC=CC=C2C1

Origin of Product

United States

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